molecular formula C6H3BrClN3 B1288912 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine CAS No. 877173-84-7

3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

Cat. No. B1288912
CAS RN: 877173-84-7
M. Wt: 232.46 g/mol
InChI Key: LZWBPGVLNBNKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is a halogenated pyrazolopyrimidine, which is a class of heterocyclic aromatic organic compounds. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring. The presence of bromine and chlorine substituents on the pyrazolopyrimidine scaffold indicates potential reactivity and usefulness as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, involves bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions. The stability of these compounds varies with substitution at the C-5 position, which could influence the synthesis strategy for the target compound .

Molecular Structure Analysis

Single-crystal X-ray analysis has been used to confirm the structure of similar bromo-chloro substituted pyrimidines. This technique would likely be applicable to determine the precise molecular structure of this compound, ensuring the correct identification of the compound and the positions of the halogen substituents .

Chemical Reactions Analysis

The halogen functionalities on the pyrimidine nucleus make these compounds versatile synthetic intermediates. They can undergo reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution. These reactions allow for the diversification of the pyrimidine scaffold, which could be applied to this compound for the introduction of various substituents at the 3- and 7-positions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, the related compounds exhibit susceptibility to ring isomerization under ambient conditions, which could also be relevant for the target compound. The presence of a phenoxide leaving group in a similar compound suggests that the this compound might also be amenable to nucleophilic aromatic substitution (SNAr) strategies, facilitating the preparation of derivatives with various aryl and amino substituents .

Scientific Research Applications

Synthesis and Structural Modification

  • Facile Preparation of Pyrazolo[1,5-a]pyrimidines : The 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate enables the direct functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, offering an improvement over previous methods for incorporating multiple unique aryl and amino substituents (Catalano et al., 2015).

  • Synthesis of Antiherpetic Compounds : The synthetic methodology involving 7-chloropyrazolo[1,5-a]pyridine as a key building block allows for rapid analog synthesis around the pyrazolo[1,5-a]pyridine core, aiding in the development of antiherpetic compounds (Johns et al., 2003).

  • Diverse Substituted Pyrazolo[1,5-a]pyrimidines : Using 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, a library of diversely substituted compounds was prepared, showcasing the versatility of the pyrazolo[1,5-a]pyrimidine scaffold (Jismy et al., 2020).

Crystal Structure and Packing Analysis

  • Influence on Crystal Packing : Study of the crystalline structure of various substituted 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidines revealed insights into the influence of bulky and halogen substituents on crystal packing, offering a deeper understanding of the material properties (Frizzo et al., 2011).

  • Molecular Structure Analysis : X-ray diffractometry was used to determine the structure of specific pyrazolo[1,5-a]pyrimidine derivatives, providing valuable data for comparing crystallographic and theoretical data (Frizzo et al., 2009).

Biological Activity

  • Antianxiety Agents : Certain 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines exhibited anxiolytic effects comparable to benzodiazepines without potentiating CNS depressant effects of ethanol or barbiturates, indicating potential as antianxiety agents (Kirkpatrick et al., 1977).

  • Antitumor and Antiviral Activities : The synthesis of 6-azacadeguomycin and certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides showed significant antiviral and antitumor activity, emphasizing the therapeutic potential of such compounds (Petrie et al., 1985).

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with the compound are H302, H315, H319, H335. The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

3-bromo-7-chloropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWBPGVLNBNKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)Br)N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619652
Record name 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

877173-84-7
Record name 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Reactant of Route 3
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Reactant of Route 5
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Reactant of Route 6
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.